molecular formula C9H8BrNO B184824 2-(4-Bromo-3-methoxyphenyl)acetonitrile CAS No. 113081-50-8

2-(4-Bromo-3-methoxyphenyl)acetonitrile

Cat. No. B184824
M. Wt: 226.07 g/mol
InChI Key: AITZSRHOUYDLOM-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methoxyphenyl)acetonitrile is a chemical compound that is commonly used in scientific research. This compound is also known as BAM and has various applications in the field of chemistry and biology.

Scientific Research Applications

Generation and Reactivity of Aryl Enol Radical Cations

A study by Schepp (2004) explored the laser flash photolysis of 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile, leading to the formation of the alpha-acyl 4-methoxybenzyl radical. This research provides insights into the reactivity and stability of enol radical cations in acidic conditions, which is relevant for understanding the chemical behavior of similar compounds like 2-(4-Bromo-3-methoxyphenyl)acetonitrile in synthetic organic chemistry (Schepp, 2004).

In Vivo Metabolism of Psychoactive Phenethylamines

Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolic pathways and products. This research provides a framework for understanding the metabolic fate of bromo and methoxy-substituted compounds, potentially applicable to the metabolism of compounds like 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Kanamori et al., 2002).

Fluorescence Spectral Properties of QMOM

Tomin and Jaworski (2011) investigated the spectral characteristics of 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone, a compound with dual fluorescence. This study highlights the potential of similar methoxy-substituted compounds in fluorescence-based applications, offering insights into their thermal behavior and kinetic character of proton transfer (Tomin & Jaworski, 2011).

Sonication Effects on Non-Radical Reactions

Tuulmets et al. (2014) explored the kinetic effects of ultrasonic irradiation on the hydrolysis of 4-methoxyphenyl dichloroacetate, demonstrating significant kinetic sonication effects. This research may inform the development of sonochemical methods for modifying or synthesizing compounds with structures similar to 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Tuulmets et al., 2014).

properties

IUPAC Name

2-(4-bromo-3-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITZSRHOUYDLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701289949
Record name 4-Bromo-3-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methoxyphenyl)acetonitrile

CAS RN

113081-50-8
Record name 4-Bromo-3-methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113081-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methoxybenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701289949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-3-methoxybenzyl chloride (23.5 g, 0.1 m) dissolved in ethanol (500 ml) is treated with potassium cyanide (13 g, 0.2 m) dissolved in water. The mixture is warmed and stirred to give 4-bromo-3-methoxyphenylacetonitrile.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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